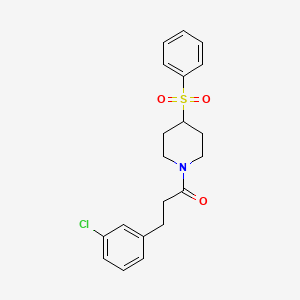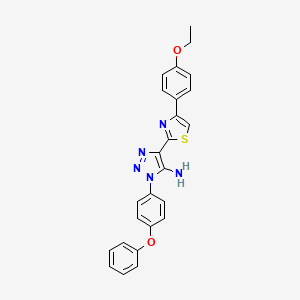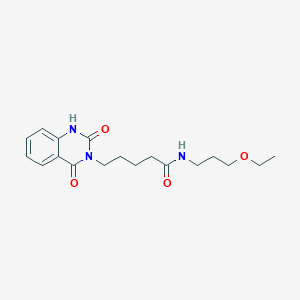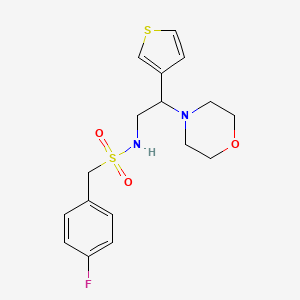![molecular formula C17H21NO5 B2987223 Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate CAS No. 1902900-74-6](/img/structure/B2987223.png)
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate
カタログ番号 B2987223
CAS番号:
1902900-74-6
分子量: 319.357
InChIキー: SEBDQHQTPHKLOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate, also known as MDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDB is a small molecule that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects.
科学的研究の応用
Occurrence and Human Exposure
- Studies have highlighted the presence of parabens and their derivatives in different environments, including swimming pools and human bodies, indicating widespread use and potential exposure routes. Parabens, as a class of preservatives, show variability in their occurrence across different settings, suggesting differences in usage patterns and environmental persistence (Li et al., 2015; Zhang et al., 2020).
Environmental and Health Concerns
- The presence of parabens and their chlorinated derivatives in environments such as swimming pools has raised concerns regarding human exposure and potential health risks. Although exposure levels are often deemed negligible, the impact on vulnerable populations, such as children, warrants further investigation (Li et al., 2015).
Metabolism and Excretion
- Research into the metabolism and excretion of related compounds in humans has provided insights into the body's handling of such chemicals. Studies on compounds like SB-649868, an orexin receptor antagonist, have elucidated the pathways of metabolism and the role of specific metabolites, offering a glimpse into the complexity of human biochemical responses to chemical exposure (Renzulli et al., 2011).
Implications for Public Health
- The detection of parabens and related compounds in foodstuffs and the evaluation of dietary exposure underscore the ubiquity of these substances in consumer products and their potential implications for public health. Research efforts aim to quantify exposure levels and assess risks, contributing to informed decisions regarding the use and regulation of these chemicals (Liao et al., 2013).
特性
IUPAC Name |
methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDQHQTPHKLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)



![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)